molecular formula C20H29N3O4 B13188206 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13188206
M. Wt: 375.5 g/mol
InChI Key: XVMSLOKMUMJYAM-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and an ethylpiperazinyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the ethylpiperazinyl group through nucleophilic substitution reactions. The final step often involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to proteins or enzymes, while the ethylpiperazinyl group can enhance solubility and bioavailability. The carboxylic acid functionality allows for further chemical modifications, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • tert-butyl 4-(1-[(Benzyloxy)carbonyl]piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxycarbonyl and ethylpiperazinyl groups allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C20H29N3O4/c1-2-21-8-10-22(11-9-21)18-12-17(19(24)25)13-23(14-18)20(26)27-15-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3,(H,24,25)

InChI Key

XVMSLOKMUMJYAM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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